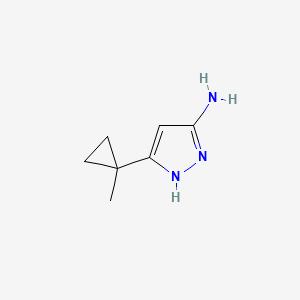
3-Amino-2-(propan-2-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(propan-2-yl)butanoic acid hydrochloride, commonly known as Gabapentin hydrochloride, is a pharmaceutical drug that is used for treating epilepsy, neuropathic pain, and restless leg syndrome. The chemical formula of Gabapentin hydrochloride is C9H18ClNO2, and it is a white crystalline powder that is soluble in water. The drug has been approved by the FDA and is widely used in the medical industry.
Applications De Recherche Scientifique
Fluorescent Labeling in Biological Assays
3-Amino-2-(propan-2-yl)butanoic acid hydrochloride serves as a precursor in the synthesis of fluorescent derivatives. These derivatives exhibit strong fluorescence, making them suitable for use in biological assays. For instance, the coupling of certain amino acids with 3-(Naphthalen-1-ylamino)propanoic acid results in derivatives that demonstrate strong fluorescence, with emissions at both short and long wavelengths. Such characteristics make them favorable for applications in biological assays, especially those requiring fluorescence derivatization (Frade et al., 2007).
Structural Studies and Hydrogen Bonding
The compound plays a crucial role in structural studies and understanding hydrogen bonding mechanisms. For example, it's involved in the formation of various salts and polymorphs when reacted with quinaldinic acid. These structures, characterized by X-ray analysis, offer insights into hydrogen bonding and π∙∙∙π stacking interactions, which are pivotal in understanding molecular interactions and designing new materials (Podjed & Modec, 2022).
Polymer Modification and Biomedical Applications
In the field of polymer science and biomedical applications, 3-Amino-2-(propan-2-yl)butanoic acid hydrochloride is utilized in the functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels are modified through condensation reactions with various amines, including this compound, to form amine-treated polymers. These modified polymers exhibit increased thermal stability and have shown promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Antimicrobial Compounds
The compound is also involved in the synthesis of derivatives that possess significant antimicrobial properties. For instance, it's used to create derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. Some of these synthesized compounds have been shown to exhibit good antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).
Catalysis and Synthesis of Chiral Amines
In the field of green chemistry and catalysis, the compound is used in the biosynthesis of chiral amines. For example, a novel transaminase was applied for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for the treatment of HIV/AIDS, by transferring the amino group from isopropylamine to 4-hydroxy-2-butanone. This represents an efficient and environmentally friendly approach to producing chiral amines, which are crucial in pharmaceutical synthesis (Tang et al., 2019).
Propriétés
IUPAC Name |
2-(1-aminoethyl)-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4(2)6(5(3)8)7(9)10;/h4-6H,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPSYZVZKLMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)

![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)

![N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600179.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2600184.png)
![2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2600187.png)
![methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2600188.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2600190.png)
